Cas no 1343586-76-4 (2-acetamido-4-(pyridin-2-yl)butanoic acid)

2-acetamido-4-(pyridin-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-acetamido-4-(pyridin-2-yl)butanoic acid
- 2-Acetamido-4-pyridin-2-ylbutanoic acid
- 2-Pyridinebutanoic acid, α-(acetylamino)-
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- MDL: MFCD19660970
- インチ: 1S/C11H14N2O3/c1-8(14)13-10(11(15)16)6-5-9-4-2-3-7-12-9/h2-4,7,10H,5-6H2,1H3,(H,13,14)(H,15,16)
- InChIKey: BECNVOYKHGDCGG-UHFFFAOYSA-N
- ほほえんだ: OC(C(CCC1C=CC=CN=1)NC(C)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 256
- トポロジー分子極性表面積: 79.3
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-acetamido-4-(pyridin-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-256424-1.0g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 95% | 1.0g |
$900.0 | 2024-06-19 | |
Enamine | EN300-256424-2.5g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 95% | 2.5g |
$1763.0 | 2024-06-19 | |
Enamine | EN300-256424-10.0g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 95% | 10.0g |
$3868.0 | 2024-06-19 | |
Enamine | EN300-256424-0.05g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 95% | 0.05g |
$756.0 | 2024-06-19 | |
Enamine | EN300-256424-0.25g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 95% | 0.25g |
$828.0 | 2024-06-19 | |
Enamine | EN300-256424-5.0g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 95% | 5.0g |
$2608.0 | 2024-06-19 | |
Enamine | EN300-256424-5g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 5g |
$2608.0 | 2023-09-14 | ||
Enamine | EN300-256424-1g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 1g |
$900.0 | 2023-09-14 | ||
Enamine | EN300-256424-10g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 10g |
$3868.0 | 2023-09-14 | ||
Enamine | EN300-256424-0.5g |
2-acetamido-4-(pyridin-2-yl)butanoic acid |
1343586-76-4 | 95% | 0.5g |
$864.0 | 2024-06-19 |
2-acetamido-4-(pyridin-2-yl)butanoic acid 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-acetamido-4-(pyridin-2-yl)butanoic acidに関する追加情報
Introduction to 2-acetamido-4-(pyridin-2-yl)butanoic acid (CAS No. 1343586-76-4)
2-acetamido-4-(pyridin-2-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1343586-76-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining an acetamide group with a pyridine substituent on a butanoic acid backbone, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-acetamido-4-(pyridin-2-yl)butanoic acid consists of a four-carbon chain with an amide functional group at the second carbon and a pyridine ring attached to the fourth carbon. This configuration imparts distinct physicochemical properties, including solubility characteristics and reactivity patterns, which are highly relevant for medicinal chemistry applications. The presence of both polar (amide) and aromatic (pyridine) functionalities enhances its utility in designing molecules with targeted biological activities.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological roles and potential therapeutic benefits. The pyridine moiety, in particular, is a well-documented pharmacophore found in numerous FDA-approved drugs, contributing to activities such as enzyme inhibition and receptor binding. The incorporation of this group into 2-acetamido-4-(pyridin-2-yl)butanoic acid suggests that it may serve as a versatile scaffold for drug discovery efforts.
One of the most compelling aspects of 2-acetamido-4-(pyridin-2-yl)butanoic acid is its potential as a building block for more complex molecules. Researchers have utilized similar scaffolds in the synthesis of protease inhibitors, kinase modulators, and other enzyme-targeting agents. The amide group provides a reactive site for further derivatization, allowing chemists to modify the compound’s properties while retaining its core structural features. This flexibility makes it an attractive candidate for exploring new chemical entities (NCEs) with improved pharmacokinetic profiles or enhanced binding affinity.
Recent studies have highlighted the role of 2-acetamido-4-(pyridin-2-yl)butanoic acid in the development of novel antibiotics and anti-inflammatory agents. The combination of an amide and pyridine moiety has been shown to disrupt bacterial cell wall synthesis and modulate inflammatory pathways, respectively. For instance, derivatives of this compound have demonstrated efficacy against resistant bacterial strains by interfering with essential metabolic processes. Such findings underscore the importance of exploring structurally diverse compounds like 2-acetamido-4-(pyridin-2-yl)butanoic acid in combating emerging infectious diseases.
The synthetic pathways for 2-acetamido-4-(pyridin-2-yl)butanoic acid have also been optimized to ensure high yield and purity, making it commercially viable for industrial applications. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to construct the target molecule efficiently. These methods not only improve scalability but also minimize unwanted byproducts, ensuring that researchers receive high-quality material for their experiments.
In addition to its pharmaceutical applications, 2-acetamido-4-(pyridin-2-yl)butanoic acid has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions has led to investigations into its role as a chelating agent in catalytic systems. Furthermore, modifications of its structure have yielded compounds with herbicidal and fungicidal properties, contributing to sustainable agricultural practices.
The future prospects for 2-acetamido-4-(pyridin-2-yl)butanoic acid are vast, driven by ongoing advancements in computational chemistry and high-throughput screening technologies. Machine learning models are increasingly being used to predict the biological activity of novel molecules based on their structural features. By integrating these tools with traditional medicinal chemistry approaches, researchers can accelerate the discovery process and identify promising candidates more efficiently.
Moreover, green chemistry principles are being increasingly adopted in the synthesis of 2-acetamido-4-(pyridin-2-yl)butanoic acid, emphasizing sustainable practices such as solvent recovery and waste reduction. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing while maintaining high standards of product quality.
In conclusion, 2-acetamido-4-(pyridin-2-yl)butanoic acid (CAS No. 1343586-76-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as an intermediate in drug development underscores its importance in addressing current medical challenges. As research continues to uncover new possibilities for this compound, its impact on both academic and industrial settings is expected to grow significantly.
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